4-(Indolin-2-ylmethyl)thiomorpholine
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Overview
Description
4-(Indolin-2-ylmethyl)thiomorpholine is a chemical compound with the molecular formula C13H18N2S and a molecular weight of 234.36 g/mol . This compound features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Indolin-2-ylmethyl)thiomorpholine typically involves the reaction of indole derivatives with thiomorpholine under specific conditions. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a suitable reagent to form the desired compound . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Indolin-2-ylmethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(Indolin-2-ylmethyl)thiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Indolin-2-ylmethyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may interact with antiapoptotic proteins like Bcl-2, leading to apoptotic cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Thiomorpholine derivatives: Compounds containing the thiomorpholine moiety, such as thiomorpholine-4-carboxylic acid, have comparable chemical properties.
Uniqueness
4-(Indolin-2-ylmethyl)thiomorpholine is unique due to its combined indole and thiomorpholine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-indol-2-ylmethyl)thiomorpholine |
InChI |
InChI=1S/C13H18N2S/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,12,14H,5-10H2 |
InChI Key |
YMZYTNWAJQQRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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